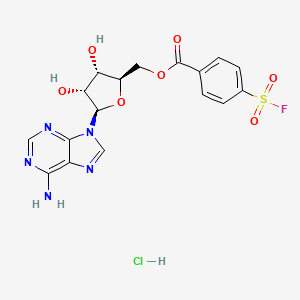

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride

Descripción general

Descripción

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a chemical compound with the empirical formula C17H16FN5O7S · HCl and a molecular weight of 489.86 g/mol . This compound is known for its role as an adenosine triphosphate analog, making it valuable in biochemical research, particularly in the study of adenosine triphosphate-binding sites in proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride typically involves the reaction of adenosine with 4-fluorosulfonylbenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol, where adenosine is first dissolved, followed by the addition of 4-fluorosulfonylbenzoyl chloride. The mixture is then stirred at a low temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Acidic or Basic Conditions: Hydrolysis reactions are typically carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted adenosine derivatives can be formed.

Hydrolysis Products: Hydrolysis typically results in the formation of adenosine and 4-fluorosulfonylbenzoic acid.

Aplicaciones Científicas De Investigación

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride (FSBA) is an ATP analog widely employed in scientific research for its ability to covalently modify adenosine triphosphate-binding sites in proteins . It is a salt form of an ATP analog .

Scientific Research Applications

FSBA is used in scientific research due to its ability to covalently modify adenosine triphosphate-binding sites in proteins. Some of its applications include:

- Biochemistry: FSBA is used to study the mechanism of action of various enzymes and proteins by labeling adenosine triphosphate-binding sites.

- Cell Biology: It is employed in the study of vesicular transport and other cellular processes involving adenosine triphosphate . FSBA has been used to study vesicular transport in intestinal cells .

- Medicine: It is investigated for potential therapeutic applications in targeting adenosine triphosphate-binding proteins involved in various diseases.

- Industry: FSBA is utilized in the development of biochemical assays and diagnostic tools.

Biochemical Analysis

FSBA plays a crucial role in biochemical reactions. It has been used to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins. The effects of FSBA on various types of cells and cellular processes are profound, influencing cell function by modifying the activity of key enzymes and proteins within the cell. The mechanism of action of FSBA involves its interaction with biomolecules at the molecular level, binding to the active sites of enzymes, leading to their inhibition or activation. FSBA is involved in several metabolic pathways, interacting with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Mecanismo De Acción

The mechanism of action of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves its ability to recognize and covalently modify adenosine triphosphate-binding sites in proteins. The compound reacts with nucleophilic amino acids within these motifs, leading to the formation of a covalent bond. This modification can inhibit the activity of the target protein or enzyme, providing insights into its function and regulation .

Comparación Con Compuestos Similares

Similar Compounds

- Adenosine-5’-(4-fluorosulfonylbenzoate) hydrochloride

- 5’-Deoxy-5’-(methylthio)adenosine

- 5’-(N-Ethylcarboxamido)adenosine

Uniqueness

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is unique due to its specific ability to covalently modify adenosine triphosphate-binding sites, making it a valuable tool in biochemical research. Its fluorosulfonyl group provides a reactive site for covalent modification, which is not present in many other adenosine derivatives .

Actividad Biológica

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride (FSBA) is a potent ATP analog that has garnered attention for its role in various biological processes, particularly in kinase inhibition and cellular signaling pathways. This article synthesizes recent findings on the biological activity of FSBA, highlighting its mechanisms of action, experimental applications, and implications for therapeutic development.

FSBA is characterized by its structural similarity to ATP, which allows it to interact with ATP-binding sites on kinases. The fluorosulfonyl group enhances its affinity for these targets, making it an effective inhibitor of several kinases. This compound has been utilized in studies to elucidate the functions of kinases such as NME1 and NME2, which play crucial roles in metabolism and cell signaling.

Key Mechanisms:

- Kinase Inhibition : FSBA irreversibly inhibits various kinases by modifying key residues in their active sites. For example, it has been shown to inhibit the activity of NME1 and NME2 through covalent modification, leading to altered phosphorylation dynamics in cellular pathways .

- Phosphorylation Dynamics : FSBA's interaction with kinases affects downstream signaling events, such as the activation of ion channels like KCNN4, which are essential for maintaining cellular ion homeostasis .

Experimental Applications

FSBA has been employed in a variety of experimental settings to study kinase activity and cellular responses:

- Biotinylation Studies : FSBA has been used to assess the biotinylation of kinases under different conditions, providing insights into their autophosphorylation capabilities. This approach has revealed that biotinylation is dependent on the presence of ATP-biotin, indicating that FSBA can modulate kinase activity effectively .

- Cell Signaling Pathway Analysis : The compound has facilitated the exploration of signaling pathways involving G-proteins and ion channels. For instance, phosphorylation events mediated by NME2 have been linked to the regulation of membrane potential through ion channel modulation .

- Therapeutic Targeting : Given its ability to inhibit kinases involved in critical cellular processes, FSBA is being investigated as a potential therapeutic agent in diseases characterized by aberrant kinase activity.

Case Studies

Several studies have highlighted the biological activity of FSBA:

- Study on NME Kinases : Research demonstrated that FSBA treatment led to significant inhibition of NME1 and NME2 activities, which are pivotal in cancer metabolism and progression. This inhibition was associated with altered phosphorylation states of downstream targets involved in tumorigenesis .

- Ion Channel Regulation : Another study illustrated how FSBA affects the phosphorylation state of KCNN4, leading to changes in potassium ion efflux and membrane potential regulation. This finding underscores the importance of FSBA in studying ion channel dynamics relevant to cardiovascular and neurological functions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHVYHQVJYIHPN-KHXPSBENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000089 | |

| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78859-42-4 | |

| Record name | 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.